REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11].[C:13](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:13])[CH:5]=[CH:4][C:3]=1[C:9](=[O:12])[CH2:10][CH3:11] |f:1.2.3|
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
7.09 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.03 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then heated to reflux
|
Type
|
CUSTOM
|
Details
|
Approximately 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
A saturated sodium chloride solution and ethyl acetate were added to the residue
|
Type
|
CUSTOM
|
Details
|
so as to separate an organic layer
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Type
|
WASH
|
Details
|
The obtained organic layer was washed with 2 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)OC)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |